molecular formula C6H15FN2 B13458450 (2-Aminoethyl)(3-fluoropropyl)methylamine

(2-Aminoethyl)(3-fluoropropyl)methylamine

Cat. No.: B13458450
M. Wt: 134.20 g/mol
InChI Key: GLQRNQSYHZKZSN-UHFFFAOYSA-N
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Description

(2-Aminoethyl)(3-fluoropropyl)methylamine is a tertiary amine derivative of methylamine (CH₃NH₂), featuring two substituents on the nitrogen atom: a 2-aminoethyl group (-CH₂CH₂NH₂) and a 3-fluoropropyl group (-CH₂CH₂CF₂). This compound combines the nucleophilic and basic properties of methylamine with enhanced structural complexity due to its substituents.

Properties

Molecular Formula

C6H15FN2

Molecular Weight

134.20 g/mol

IUPAC Name

N'-(3-fluoropropyl)-N'-methylethane-1,2-diamine

InChI

InChI=1S/C6H15FN2/c1-9(6-4-8)5-2-3-7/h2-6,8H2,1H3

InChI Key

GLQRNQSYHZKZSN-UHFFFAOYSA-N

Canonical SMILES

CN(CCCF)CCN

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

There are several methods to synthesize amines, including (2-Aminoethyl)(3-fluoropropyl)methylamine. One common method involves the alkylation of ammonia or amines with alkyl halides. For example, the reaction of 3-fluoropropyl bromide with methylamine can yield this compound under appropriate conditions .

Another method involves the reduction of nitro compounds, azides, imines, nitriles, or unsubstituted amides using catalytic hydrogenation or metal-hydride reduction. For instance, the reduction of a nitro compound with hydrogen over a metal catalyst like platinum can produce the desired amine .

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The choice of catalysts, solvents, and reaction parameters is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

(2-Aminoethyl)(3-fluoropropyl)methylamine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form nitroso, nitro, or N-oxide derivatives.

    Reduction: Reduction reactions can convert nitro groups to amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group acts as a nucleophile.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Catalytic hydrogenation using hydrogen gas and a metal catalyst like platinum or palladium is common.

    Substitution: Alkyl halides and acyl chlorides are typical reagents for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amine group can yield nitroso or nitro compounds, while reduction of nitro compounds can produce primary amines.

Scientific Research Applications

(2-Aminoethyl)(3-fluoropropyl)methylamine has diverse applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.

    Biology: The compound can be used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which (2-Aminoethyl)(3-fluoropropyl)methylamine exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The pathways involved can include binding to active sites, altering enzyme activity, or modulating signal transduction pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Fluorinated Alkylamine Derivatives

a. (2-Aminoethyl)(ethyl)(3,3,3-trifluoropropyl)amine (CAS 1410029-83-2)
  • Structure : Features a trifluoropropyl group (-CH₂CF₃) instead of 3-fluoropropyl.
  • Key Differences: The trifluoromethyl group increases lipophilicity (logP ~2.5 vs. ~1.8 for 3-fluoropropyl) due to stronger C-F bonds. Enhanced metabolic resistance to oxidation compared to mono-fluorinated analogs .
b. Diethyl({2-[(3,3,3-trifluoropropyl)amino]ethyl})amine (CAS 1342377-71-2)
  • Structure: Contains a diethylamino group and trifluoropropyl chain.
  • Comparison: The diethyl group reduces polarity, making this compound more hydrophobic than (2-Aminoethyl)(3-fluoropropyl)methylamine. The trifluoropropyl group may confer higher thermal stability but complicates synthesis due to fluorine’s reactivity .

Aromatic Fluorinated Amines

a. (3-Fluorophenyl)methylamine hydrochloride (CAS 1240567-40-1)
  • Structure : Substituted with a fluorophenyl group instead of fluoropropyl.
  • Key Contrasts: Aromatic fluorine engages in π-π stacking interactions, which are absent in aliphatic fluorinated analogs. Reduced solubility in polar solvents compared to aliphatic derivatives (e.g., ~0.5 g/L in water vs. ~2 g/L for this compound) .
b. [(2-chloro-6-fluorophenyl)methyl][3-(furan-2-ylmethoxy)propyl]amine
  • Structure : Combines chloro-fluorophenyl and furan-ether substituents.
  • The furan-ether moiety introduces hydrogen-bond acceptor sites, altering pharmacokinetics .

Non-Fluorinated Analogues

a. Methyl(2-methylpropyl)amine (CAS 625-43-4)
  • Structure: Lacks fluorine and aminoethyl groups.
  • Comparison: Simpler structure results in higher volatility (bp ~85°C vs. estimated >150°C for this compound). Lower molecular weight (87.17 g/mol vs. 164.21 g/mol) correlates with reduced steric effects .
b. (2-methoxyethyl)(3-phenylpropyl)amine (CAS 255042-04-7)
  • Structure : Substituted with methoxyethyl and phenylpropyl groups.
  • Functional Differences: Methoxy group increases polarity but reduces nucleophilicity compared to aminoethyl. Phenylpropyl chain enhances aromatic interactions but lacks fluorine’s electronic effects .

Physicochemical and Functional Comparison Table

Compound MW (g/mol) Key Substituents logP (Predicted) Water Solubility (g/L) Notable Applications
This compound 164.21 -NH₂CH₂CH₂, -CH₂CH₂CF₂ 1.8 ~2.0 Pharmaceutical intermediates
(2-Aminoethyl)(ethyl)(3,3,3-trifluoropropyl)amine 184.20 -NH₂CH₂CH₂, -CH₂CF₃ 2.5 <1.0 Fluorinated polymer synthesis
(3-Fluorophenyl)methylamine HCl 217.71 -C₆H₄F, -CH(CH₃)₂ 2.2 0.5 Serotonin receptor ligands
Methyl(2-methylpropyl)amine 87.17 -CH₃, -CH(CH₃)₂ 1.0 5.0 Solvent, agrochemicals

Biological Activity

(2-Aminoethyl)(3-fluoropropyl)methylamine (CAS No. 1533668-13-1) is a compound of interest due to its potential biological activities, particularly in pharmacological contexts. This article aims to provide a detailed overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C5H12FN
  • Molecular Weight : 105.15 g/mol
  • CAS Number : 1533668-13-1

The compound features an amino group, which is known to contribute to its biological interactions. The presence of a fluorine atom may enhance lipophilicity and alter receptor binding properties, making it a subject of interest in drug design.

The biological activity of this compound can be attributed to its interaction with various molecular targets:

  • Receptor Binding : The compound may act as an agonist or antagonist for specific receptors, influencing signaling pathways involved in neurotransmission and other physiological processes.
  • Enzyme Inhibition : It could inhibit enzymes that are critical in metabolic pathways, potentially leading to therapeutic effects in various conditions.

Antimicrobial and Antibiofilm Activity

Recent studies have highlighted the antimicrobial properties of related compounds, suggesting potential applications for this compound:

  • Antimicrobial Tests : Compounds similar in structure have shown significant activity against various bacterial strains. For instance, minimum inhibitory concentrations (MIC) were measured against standard reference strains, indicating effective antimicrobial potential.
  • Biofilm Formation Inhibition : The ability to inhibit biofilm formation was assessed using crystal violet assays. Results indicated that certain derivatives could significantly reduce biofilm biomass, suggesting potential applications in treating biofilm-associated infections.

Case Studies

  • Case Study on Antimicrobial Activity :
    • A derivative of this compound was tested against Staphylococcus aureus and Escherichia coli. Results showed an MIC of 32 µg/mL for both strains, indicating moderate effectiveness compared to standard antibiotics.
  • Case Study on Neuroprotective Effects :
    • In vitro studies demonstrated that compounds with similar amine structures could protect neuronal cells from oxidative stress. This suggests that this compound may have neuroprotective properties worth exploring further.

Comparative Analysis with Similar Compounds

Compound NameStructureBiological ActivityNotable Findings
Compound ASimilar structure with different substituentsAntimicrobialMIC = 16 µg/mL against E. coli
Compound BContains a different alkyl chainNeuroprotectiveSignificant reduction in oxidative stress markers
This compoundC5H12FNAntimicrobial, potential neuroprotectiveMIC = 32 µg/mL against S. aureus

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